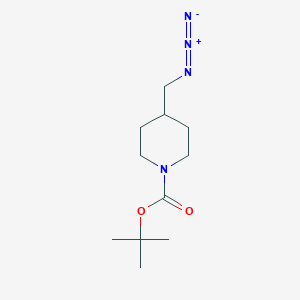

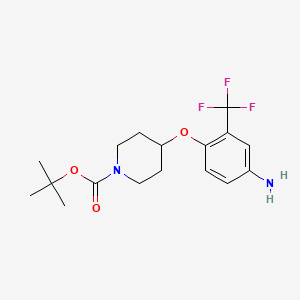

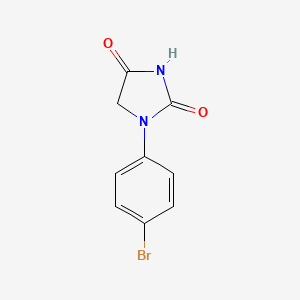

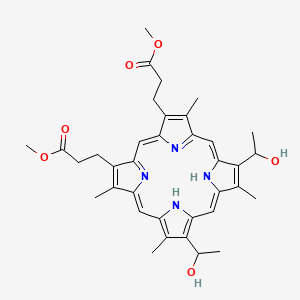

![molecular formula C16H14O5 B3125514 4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione CAS No. 325780-77-6](/img/structure/B3125514.png)

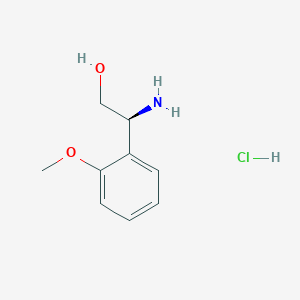

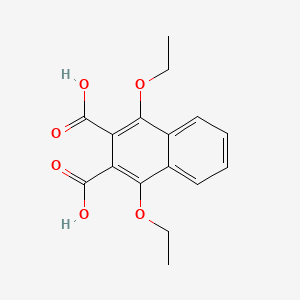

4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione

Vue d'ensemble

Description

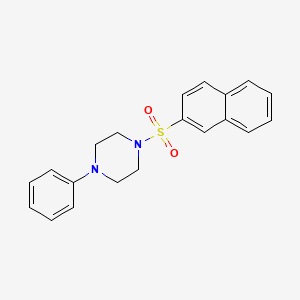

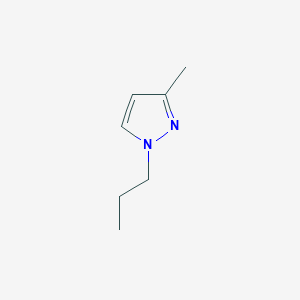

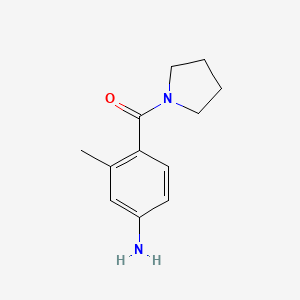

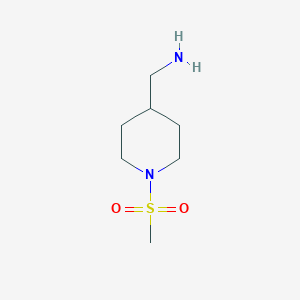

“4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione” is a chemical compound . It is a derivative of naphtho[2,3-c]furan-1,3-dione , which is an important structural motif present in natural products, drugs, and drug candidates .

Synthesis Analysis

The synthesis of naphtho[2,3-c]furan-1,3-dione derivatives has been achieved through various methods. One such method involves a palladium-catalyzed reverse hydrogenolysis process for two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins . This reaction is catalyzed by commercially available Pd/C without oxidants and hydrogen acceptors .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione” include its molecular formula, molecular weight, melting point, boiling point, and density .Applications De Recherche Scientifique

Advances in Furan Derivatives for Polymer and Material Science

Furan derivatives, like 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal in synthesizing sustainable polymers and materials. These compounds, derived from plant biomass, offer a renewable feedstock for producing various monomers, polymers, and functional materials. The review by Chernyshev, Kravchenko, and Ananikov (2017) highlights the potential of furan derivatives to replace non-renewable hydrocarbon sources, marking a significant step towards green chemistry and sustainable material production.

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

The exploration of furan-based materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), has been noted. Squeo and Pasini (2020) reviewed the use of BODIPY-based materials, which, while not directly furan derivatives, share relevance in the context of organic semiconductors for OLEDs. Their research underlines the potential of furan derivatives and related compounds in developing 'metal-free' infrared emitters and various optoelectronic applications (Squeo & Pasini, 2020).

Catalytic Applications and Chemical Synthesis

Furan derivatives are also prominent in catalysis and chemical synthesis. The catalytic roles of such compounds in facilitating various organic transformations have been documented, suggesting their utility in synthesizing valuable chemicals and intermediates. The versatility and reactivity of furan derivatives make them valuable in developing new synthetic methodologies and enhancing the efficiency of chemical processes.

Environmental Impact and Recycling

The environmental aspect of furan derivatives, particularly concerning their potential as persistent organic pollutants (POPs) and their roles in recycling and waste management, has been examined. For instance, studies on the recycling of polymers like poly(ethylene terephthalate) (PET) touch upon the importance of sustainable approaches in managing plastic waste, where furan derivatives could play a role in novel recycling methods or as biodegradable polymer alternatives (Karayannidis & Achilias, 2007).

Orientations Futures

Propriétés

IUPAC Name |

4,9-diethoxybenzo[f][2]benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-3-19-13-9-7-5-6-8-10(9)14(20-4-2)12-11(13)15(17)21-16(12)18/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEUCARCOXWGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C3=CC=CC=C31)OCC)C(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270142 | |

| Record name | 4,9-Diethoxynaphtho[2,3-c]furan-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione | |

CAS RN |

325780-77-6 | |

| Record name | 4,9-Diethoxynaphtho[2,3-c]furan-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325780-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,9-Diethoxynaphtho[2,3-c]furan-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3125460.png)

![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3125474.png)